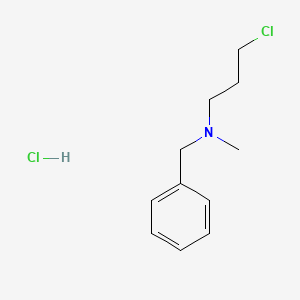

n-Amino-n-benzyl propylchloride hydrochloride

Description

Compounds in this class typically feature a propylchloride backbone substituted with benzyl and amine groups. These molecules are often utilized as intermediates in pharmaceutical synthesis, chiral resolving agents, or ligands in coordination chemistry. Their reactivity and physicochemical properties are influenced by substituents on the amine and aromatic moieties .

Properties

IUPAC Name |

N-benzyl-3-chloro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-13(9-5-8-12)10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJFFXGHQCYMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCl)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973716 | |

| Record name | N-Benzyl-3-chloro-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-44-8 | |

| Record name | Benzenemethanamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-3-chloro-N-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(3-chloropropyl)methylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Amino-n-benzyl propylchloride hydrochloride typically involves the reaction of benzylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of n-Amino-n-benzyl propylchloride hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

n-Amino-n-benzyl propylchloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include secondary and tertiary amines.

Scientific Research Applications

n-Amino-n-benzyl propylchloride hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of n-Amino-n-benzyl propylchloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, neurotransmitter release, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents or backbone modifications:

Key Observations :

- Substituent Impact : Bulky substituents (e.g., dibutyl in ) reduce solubility in polar solvents but enhance lipid membrane permeability, making them suitable for drug delivery. Smaller groups (e.g., dimethyl in ) improve aqueous solubility for agrochemical formulations.

- Chiral Centers : Compounds like N-(3-Methoxybenzyl)-1-propanamine are used in chiral chromatography due to their stereoselective interactions .

- Pharmacological Activity : The benzodioxole group in N-sec-butyl Pentylone enhances binding to serotonin receptors, a feature absent in simpler propylchloride derivatives .

Physicochemical Properties

- Stability : Propylchloride derivatives with aromatic substituents (e.g., benzyl or methoxybenzyl) exhibit greater thermal stability due to resonance effects. For example, N-(3-Methoxybenzyl)-1-propanamine remains stable at -20°C for ≥5 years .

- Melting Points : Dimethyl-substituted derivatives (e.g., 3-chloro-N,N-dimethylpropane-1-amine) have lower melting ranges (120–125°C) compared to dibutyl analogs (>200°C), reflecting weaker intermolecular forces .

- UV/Vis Profiles : Aromatic derivatives like N-sec-butyl Pentylone show λmax at 235, 282, and 320 nm, enabling analytical detection via RP-HPLC .

Research Findings and Challenges

- Stereochemical Resolution : Racemic mixtures of propylchloride derivatives (e.g., pentanamide analogs) are resolved using chiral acids like dibenzoyl-L-tartaric acid, though yields vary significantly .

- Toxicity Concerns : Dibutyl-substituted compounds exhibit higher cytotoxicity in vitro compared to dimethyl analogs, limiting their therapeutic use .

- Scalability : Industrial-scale synthesis of benzodioxole derivatives (e.g., N-sec-butyl Pentylone) requires stringent control of reaction conditions to avoid diastereomer formation .

Biological Activity

n-Amino-n-benzyl propylchloride hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems. This article delves into the synthesis, biological mechanisms, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Synthesis

The chemical structure of n-Amino-n-benzyl propylchloride hydrochloride allows it to mimic neurotransmitters, which is crucial for its biological activity. The synthesis of this compound typically involves several steps, including the reaction of benzylamine with propylchloride under controlled conditions to ensure high purity suitable for pharmaceutical applications.

Biological Mechanisms

Research indicates that n-Amino-n-benzyl propylchloride hydrochloride exhibits notable biological activity primarily through its interaction with neurotransmitter receptors. Its structural similarity to neurotransmitters enables it to influence synaptic transmission, potentially modulating mood and behavior. The compound has shown affinity for serotonin and dopamine receptors, which are critical targets for many psychiatric medications .

Key Biological Activities:

- Neurotransmitter Modulation: It acts on serotonin and dopamine receptors, affecting mood regulation.

- Pharmaceutical Intermediate: Serves as a precursor in the synthesis of various antipsychotic and antidepressant drugs.

Case Studies and Research Findings

-

Antipsychotic Development:

- A study highlighted the role of n-Amino-n-benzyl propylchloride hydrochloride as an intermediate in developing novel antipsychotic medications. Its ability to modulate neurotransmitter activity was a focal point in designing drugs with fewer side effects compared to existing treatments.

-

Antimicrobial Properties:

- Although primarily studied for its neuroactive properties, some research has explored the antimicrobial potential of related compounds. For instance, derivatives exhibiting similar structures have demonstrated efficacy against various bacterial strains, suggesting a broader spectrum of biological activity that warrants further investigation .

-

Structure-Activity Relationship (SAR):

- Comparative studies have been conducted on structurally similar compounds to understand their biological activities better. These studies revealed that modifications in the chemical structure could significantly alter receptor affinity and biological efficacy, underscoring the importance of SAR in drug development .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| n-Amino-n-benzyl propylchloride | Neurotransmitter modulation | Affinity for serotonin/dopamine receptors |

| Benzylamine derivatives | Antimicrobial | Effective against Mycobacterium species |

| Propylbenzene derivatives | Antidepressant potential | Improved mood modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.